Scaffold-Level Class Validation as a Mitochondrial Permeability Transition Pore (mPTP) Inhibitor
Although no direct in vitro potency value has been published for the specific compound, the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been demonstrated as a validated mPTP inhibitor chemotype. In the foundational structure–activity relationship (SAR) study by Morciano et al., multiple analogs within this class inhibited calcium-induced mitochondrial swelling and preserved ATP levels in isolated mitochondria and cellular models, with three lead compounds progressing to in vivo efficacy in a murine myocardial infarction model [1]. This class-level validation establishes the pharmacological relevance of the scaffold and provides a benchmark against which the target compound can be profiled.
| Evidence Dimension | Scaffold pharmacological validation — mPTP inhibition |
|---|---|
| Target Compound Data | No compound-specific data available; compound belongs to the validated 1,3,8-triazaspiro[4.5]decane-2,4-dione class. |
| Comparator Or Baseline | Lead compounds from Morciano et al. (2018) demonstrating mPTP inhibitory activity in isolated mitochondria, with attendant reduction in apoptotic rate and improvement in post-reperfusion cardiac function in vivo. |
| Quantified Difference | Not calculable — no direct comparative data exist for this specific compound. |
| Conditions | Isolated mitochondria (swelling assay), cellular models, murine left anterior descending (LAD) coronary artery ligation–reperfusion model. |
Why This Matters
Establishes that the scaffold itself is pharmacologically active and relevant, providing a scientific rationale for procurement as a tool compound for mPTP research, while underscoring the need for compound-specific profiling.
- [1] Morciano G, Preti D, Pedriali G, et al. J Med Chem. 2018;61(16):7131–7143. View Source
